molecular formula C9H15N5O B1497809 Hydroxycyprazine CAS No. 39095-16-4

Hydroxycyprazine

Cat. No.: B1497809
CAS No.: 39095-16-4
M. Wt: 209.25 g/mol
InChI Key: SUPBBQIBVGVQKA-UHFFFAOYSA-N
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Description

Hydroxycyprazine, also known as this compound, is a useful research compound. Its molecular formula is C9H15N5O and its molecular weight is 209.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydroxyzine in the Treatment of Interstitial Cystitis

Hydroxyzine, a piperazine, tricyclic, H1-receptor antagonist, has shown effectiveness in reducing interstitial cystitis symptoms. Its unique properties include the inhibition of mast cell and neuronal secretion. Given its long history, low cost, and lack of major side effects, hydroxyzine's role in treating interstitial cystitis is notable (Theoharides, 1994).

Synthesis and Research of Deuterium Labeled Hydroxyzine

Deuterium-labeled isotopes of hydroxyzine facilitate research into its non-isotopic forms via HPLC-MS/MS quantification analysis. The synthesis of hydroxyzine-d8 involves a multi-step chemical process, resulting in a product with high purity and potential for further pharmaceutical research (Vohra, Sandbhor, Wozniak, 2015).

Electrochemical Oxidation Studies

Electrochemical oxidation studies of hydroxylated derivatives, including those similar to hydroxyzine, reveal insights into their chemical behavior. The oxidation leads to the formation of dihydroxy species and substituted benzoquinones, which could be significant in understanding drug activity and side effects (Neptune, McCreery, Manian, 1979).

Pharmacokinetics of Clomipramine

While not directly about hydroxyzine, research on clomipramine, a related tricyclic antidepressant, offers valuable insights into the pharmacokinetics of similar drugs. This includes absorption, metabolism, and excretion processes, which are crucial for understanding the pharmacological behavior of hydroxyzine and its metabolites (Balant-Gorgia, Gex-Fabry, Balant, 1991).

Metabolism in Human Liver Microsomes

Studies on the metabolism of desmethylimipramine, a drug structurally related to hydroxyzine, in human liver microsomes provide insights into the metabolic pathways and potential interactions of hydroxyzine in the human body (von Bahr, Rane, Orrenius, Sjöqvist, 2009).

Properties

IUPAC Name

4-(cyclopropylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-5(2)10-7-12-8(11-6-3-4-6)14-9(15)13-7/h5-6H,3-4H2,1-2H3,(H3,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPBBQIBVGVQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=O)N1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192338
Record name Hydroxycyprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39095-16-4
Record name Hydroxycyprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039095164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxycyprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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